molecular formula C24H38N2O5 B14037582 Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate

Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate

Cat. No.: B14037582
M. Wt: 434.6 g/mol
InChI Key: PDKZDAGIYMWYLQ-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is known for its stability under acidic conditions and its ease of removal under mildly basic conditions, making it a popular choice for protecting amines during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The Boc group can be removed under mildly basic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol

    Substitution: Free amine

Scientific Research Applications

Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted side reactions during multi-step synthesis. Upon completion of the desired reactions, the Boc group can be selectively removed under mildly basic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanamido)-3-methylbutanoate
  • Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-ethylbutanamido)-3-ethylbutanoate

Uniqueness

The uniqueness of Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate lies in its specific structural features, such as the presence of two tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring high stability and selectivity.

Properties

Molecular Formula

C24H38N2O5

Molecular Weight

434.6 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C24H38N2O5/c1-22(2,3)17(26-21(29)31-24(7,8)9)19(27)25-18(23(4,5)6)20(28)30-15-16-13-11-10-12-14-16/h10-14,17-18H,15H2,1-9H3,(H,25,27)(H,26,29)/t17-,18-/m1/s1

InChI Key

PDKZDAGIYMWYLQ-QZTJIDSGSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@H](C(=O)OCC1=CC=CC=C1)C(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)NC(C(=O)OCC1=CC=CC=C1)C(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.